N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can be synthesized by reacting 3-nitrobenzenesulfonyl chloride with 4-isopropylaniline in the presence of a suitable base, such as pyridine or triethylamine. [] The reaction typically proceeds smoothly at room temperature or under mild heating conditions.
The molecular structure of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has been determined by single-crystal X-ray diffraction analysis. [, , , ] The molecule adopts a twisted conformation in the solid state, with the dihedral angle between the planes of the two benzene rings ranging from approximately 44.50° to 86.7°. [, , ] The sulfonamide group adopts a typical tetrahedral geometry around the sulfur atom. [, , ] The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the sulfonamide NH group as a donor and the nitro or sulfonyl oxygen atoms as acceptors. [, , ]
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using reducing agents such as iron powder in acidic conditions or palladium on carbon under a hydrogen atmosphere. This transformation provides access to the corresponding N-(4-isopropylphenyl)-3-aminobenzenesulfonamide, a versatile intermediate for further derivatization. [, , ]
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl derivative, N-(3-chlorophenyl)-2-nitrobenzenesulfonamide, can be displaced by nucleophiles, making it a valuable building block for synthesizing diversely substituted sulfonamides. []
Cyclization Reactions: The sulfonamide nitrogen can participate in cyclization reactions, leading to the formation of heterocyclic compounds. For example, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can be used as a precursor for synthesizing tricyclic and angular tetracyclic benzothiadiazine dioxides via metal-free intramolecular N-iodosuccinimide-mediated radical oxidative sp3-C-H activation aminative cyclization. []
Anti-cancer Agents: N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide serves as a starting point in developing potential urokinase receptor (uPAR) inhibitors for breast cancer treatment. [] These inhibitors, particularly N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69), exhibited promising results in preclinical studies, demonstrating anti-invasive, anti-migratory, and anti-adhesive properties against breast cancer cells. []
Cystic Fibrosis Treatment: Derivatives of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide have been investigated as potential therapeutic agents for cystic fibrosis, particularly as correctors of defective ΔF508 and G551D cystic fibrosis transmembrane conductance regulator (CFTR) chloride-channel gating. [] These compounds act as potentiators, enhancing the function of mutated CFTR channels and improving chloride ion transport, which is crucial for maintaining proper airway surface hydration in cystic fibrosis patients. []
Other Potential Applications: The diverse reactivity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide makes it a valuable building block for various other applications. It can be used to synthesize compounds with potential antifungal, antibacterial, and antioxidant properties. [, ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: